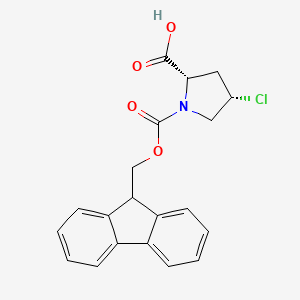

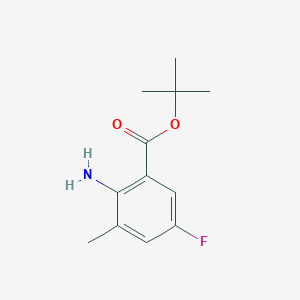

2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the one involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. In the first paper, the target compound 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was synthesized starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde. The process was confirmed using 1H NMR, 19F NMR, and ESI-MS techniques . Although the compound is not directly synthesized in the provided papers, the methods described could be relevant for its synthesis, considering the structural similarities, particularly the presence of a fluorobenzyl moiety and a pyrimidinone core.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in the papers include reductive amination, which is a method used to form an amine from an aldehyde or ketone. This is followed by amide hydrolysis, which converts an amide to a carboxylic acid and an amine. Finally, N-alkylation is used to introduce an alkyl group into the molecule . These reactions are key to constructing the pyrimidinone core and attaching the necessary substituents to the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not directly discussed in the provided papers. However, the in vitro receptor binding assay performed in the first paper indicates that the synthesized compound has a high affinity for dopamine D4, D2, and D3 receptors, with affinity constants determined to be in the nanomolar range. This suggests that the compound has potential as a dopamine D4 receptor ligand, which could be indicative of its solubility, stability, and overall reactivity . The second paper discusses the anti-HIV-1 activity of related compounds, indicating that the synthesized derivatives can inhibit the reproduction of the virus at certain concentrations . These biological activities can provide indirect insights into the physical and chemical properties of the compounds, such as their ability to interact with biological targets.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds related to 2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one. For instance, a study by Yurttaş et al. (2016) synthesized derivatives bearing thiazole/benzothiazole rings, showing significant antimicrobial activity (Yurttaş et al., 2016).

Anticancer Activity

The synthesis and evaluation of related compounds have shown promise in anticancer research. Mallesha et al. (2012) reported on derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which exhibited significant antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).

Antituberculosis Activity

In the context of antituberculosis research, a study by Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis, showing promising results (Jeankumar et al., 2013).

Synthesis and Structural Studies

The chemical synthesis and structural studies of compounds similar to 2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one have been extensively studied, providing insights into their potential applications. For instance, the work by Barak (1968) and Wang et al. (2006) focused on the synthesis and crystalline forms of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields (Barak, 1968); (Wang et al., 2006).

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2S/c22-17-5-2-1-4-15(17)14-31-21-25-16(12-18(29)26-21)13-19(30)27-8-10-28(11-9-27)20-23-6-3-7-24-20/h1-7,12H,8-11,13-14H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCWBRDJQFQPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)

![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)